molecular formula C7H9NO2 B13136225 4-(Hydroxymethyl)-3-methylpyridin-2(1H)-one

4-(Hydroxymethyl)-3-methylpyridin-2(1H)-one

Cat. No.: B13136225
M. Wt: 139.15 g/mol
InChI Key: ILAFDEBXXQYUOZ-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-3-methylpyridin-2(1H)-one is a heterocyclic organic compound with a pyridine ring substituted with a hydroxymethyl group at the 4-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-3-methylpyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the acylation of an unprotected 3-hydroxymethyl-5-methyl isoxazole followed by reductive N–O bond cleavage of the functionalized isoxazole derivative . This approach allows for the selective formation of the pyridone ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the desired compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-3-methylpyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 4-formyl-3-methylpyridin-2(1H)-one, while reduction can produce this compound derivatives with different functional groups.

Scientific Research Applications

4-(Hydroxymethyl)-3-methylpyridin-2(1H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-3-methylpyridin-2(1H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Hydroxymethyl)-3-methylpyridin-2(1H)-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

4-(hydroxymethyl)-3-methyl-1H-pyridin-2-one

InChI

InChI=1S/C7H9NO2/c1-5-6(4-9)2-3-8-7(5)10/h2-3,9H,4H2,1H3,(H,8,10)

InChI Key

ILAFDEBXXQYUOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CNC1=O)CO

Origin of Product

United States

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